molecular formula C17H15N3O4 B12025419 2-(4-methoxyphenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate

2-(4-methoxyphenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate

Katalognummer: B12025419
Molekulargewicht: 325.32 g/mol
InChI-Schlüssel: MJYMYDAODHMCCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-METHOXYPHENYL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE is a synthetic organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE typically involves the reaction of 4-methoxyphenylacetic acid with benzotriazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-METHOXYPHENYL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of 2-(4-methoxyphenyl)-2-hydroxyethyl derivative.

    Substitution: Formation of substituted benzotriazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, benzotriazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. The presence of the methoxyphenyl group may enhance the compound’s biological activity.

Medicine

In medicine, compounds similar to 2-(4-METHOXYPHENYL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE are investigated for their potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, benzotriazole derivatives are used as corrosion inhibitors and UV stabilizers in polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE involves its interaction with specific molecular targets. The benzotriazole moiety can chelate metal ions, inhibiting metal-catalyzed oxidation processes. Additionally, the methoxyphenyl group may interact with biological targets, modulating enzyme activity or receptor binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-METHOXYPHENYL)-2-OXOETHYL BENZOATE
  • 2-(4-METHOXYPHENYL)-2-OXOETHYL 1H-1,2,3-TRIAZOL-1-YLACETATE

Comparison

Compared to similar compounds, 2-(4-METHOXYPHENYL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE exhibits unique properties due to the presence of both the benzotriazole and methoxyphenyl groups. This combination enhances its chemical stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C17H15N3O4

Molekulargewicht

325.32 g/mol

IUPAC-Name

[2-(4-methoxyphenyl)-2-oxoethyl] 2-(benzotriazol-1-yl)acetate

InChI

InChI=1S/C17H15N3O4/c1-23-13-8-6-12(7-9-13)16(21)11-24-17(22)10-20-15-5-3-2-4-14(15)18-19-20/h2-9H,10-11H2,1H3

InChI-Schlüssel

MJYMYDAODHMCCF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)CN2C3=CC=CC=C3N=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.